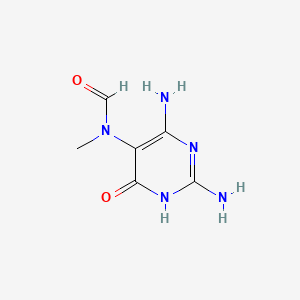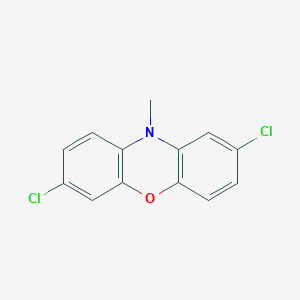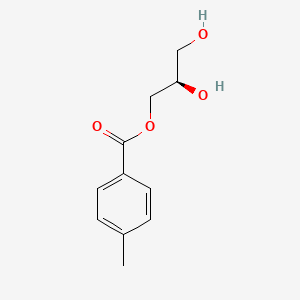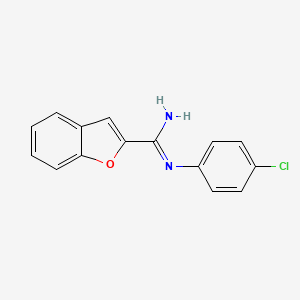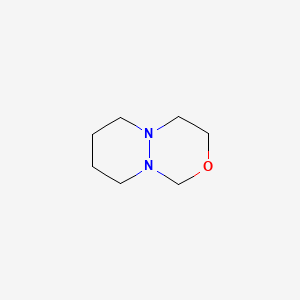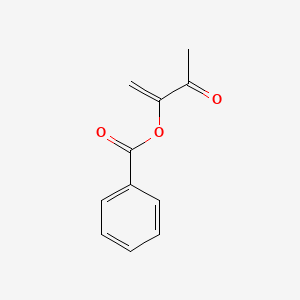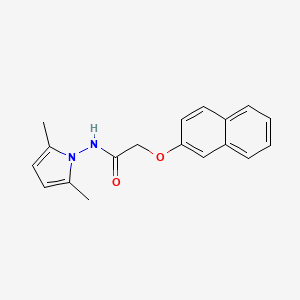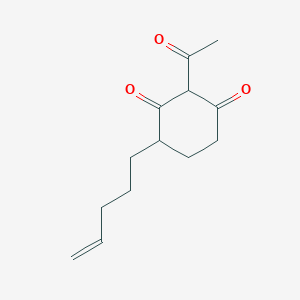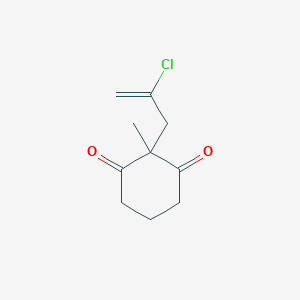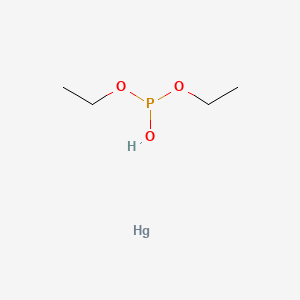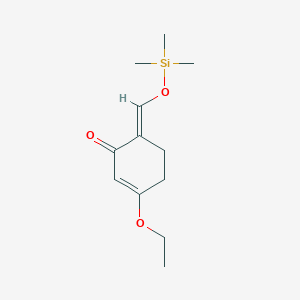
(6E)-3-ethoxy-6-(trimethylsilyloxymethylidene)cyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6E)-3-ethoxy-6-(trimethylsilyloxymethylidene)cyclohex-2-en-1-one is an organic compound that features a cyclohexene ring with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-3-ethoxy-6-(trimethylsilyloxymethylidene)cyclohex-2-en-1-one typically involves multiple steps, starting from simpler precursors. One possible route could involve the formation of the cyclohexene ring followed by the introduction of the ethoxy group and the trimethylsilyloxymethylidene group under specific reaction conditions. Common reagents might include ethyl alcohol, trimethylsilyl chloride, and appropriate catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(6E)-3-ethoxy-6-(trimethylsilyloxymethylidene)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The ethoxy and trimethylsilyloxymethylidene groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (6E)-3-ethoxy-6-(trimethylsilyloxymethylidene)cyclohex-2-en-1-one could be used as an intermediate in the synthesis of more complex molecules. Its functional groups make it a versatile building block for various organic transformations.
Biology and Medicine
The compound may have potential applications in biology and medicine, particularly if it exhibits biological activity. Researchers might investigate its effects on cellular processes, its potential as a drug candidate, or its use in diagnostic assays.
Industry
In industry, the compound could be used in the development of new materials, coatings, or as a precursor for other valuable chemicals. Its unique structure might impart desirable properties to the final products.
Wirkmechanismus
The mechanism of action for (6E)-3-ethoxy-6-(trimethylsilyloxymethylidene)cyclohex-2-en-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other cyclohexene derivatives with different substituents. Examples could be:
- (6E)-3-methoxy-6-(trimethylsilyloxymethylidene)cyclohex-2-en-1-one
- (6E)-3-ethoxy-6-(hydroxymethylidene)cyclohex-2-en-1-one
Uniqueness
The uniqueness of (6E)-3-ethoxy-6-(trimethylsilyloxymethylidene)cyclohex-2-en-1-one lies in its specific combination of functional groups, which can influence its reactivity, stability, and potential applications. Comparing its properties with similar compounds can help highlight its advantages and limitations.
Eigenschaften
CAS-Nummer |
76881-18-0 |
|---|---|
Molekularformel |
C12H20O3Si |
Molekulargewicht |
240.37 g/mol |
IUPAC-Name |
(6E)-3-ethoxy-6-(trimethylsilyloxymethylidene)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H20O3Si/c1-5-14-11-7-6-10(12(13)8-11)9-15-16(2,3)4/h8-9H,5-7H2,1-4H3/b10-9+ |
InChI-Schlüssel |
ZDQWRXDCRYZBGI-MDZDMXLPSA-N |
Isomerische SMILES |
CCOC1=CC(=O)/C(=C/O[Si](C)(C)C)/CC1 |
Kanonische SMILES |
CCOC1=CC(=O)C(=CO[Si](C)(C)C)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Bis[methyl(phenyl)amino]propan-2-ol](/img/structure/B14454075.png)
